molecular formula C24H21FN2O3S B11643964 (5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11643964
M. Wt: 436.5 g/mol
InChI Key: FWDBQSSDNWFRQD-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a dimethylpyrrol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable amine with a carbonyl compound under acidic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the use of a fluorobenzyl halide in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.

    Incorporation of the Dimethylpyrrol Group: This step involves the use of a pyrrole derivative in a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazolidine rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the thiazolidine-2,4-dione core.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound is of interest in medicinal chemistry for its potential as a drug candidate. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
  • (5Z)-3-(4-bromobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
  • (5Z)-3-(4-methylbenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21FN2O3S

Molecular Weight

436.5 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H21FN2O3S/c1-15-12-18(16(2)27(15)20-8-10-21(30-3)11-9-20)13-22-23(28)26(24(29)31-22)14-17-4-6-19(25)7-5-17/h4-13H,14H2,1-3H3/b22-13-

InChI Key

FWDBQSSDNWFRQD-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.